molecular formula C8H16ClNO2 B2884030 rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis CAS No. 107313-11-1; 835926-44-8

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis

Cat. No.: B2884030
CAS No.: 107313-11-1; 835926-44-8
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis is a chiral compound with significant applications in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Resolution: The racemic mixture is resolved to obtain the desired stereoisomer, (1R,2S)-2-aminocyclohexane-1-carboxylate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
  • rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride

Uniqueness

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the resulting biological activity. Its six-membered ring structure provides distinct reactivity compared to its analogs with different ring sizes.

Properties

IUPAC Name

methyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835926-44-8
Record name rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
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